molecular formula C13H19N3O2 B3339422 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016879-10-9

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide

Cat. No. B3339422
CAS RN: 1016879-10-9
M. Wt: 249.31 g/mol
InChI Key: XLJWSNSWVUCXML-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 1016879-10-9 . It has a molecular weight of 249.31 and its IUPAC name is N’-hydroxy-2-[(4-hydroxy-1-piperidinyl)methyl]benzenecarboximidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,13,17H,5-9,14H2 . This indicates that the compound has a complex structure involving a benzene ring and a piperidine ring, both of which are functionalized.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C13H19N3O2 .

Scientific Research Applications

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide has been extensively studied for its potential applications in various fields of science. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of peptides and natural products. In addition, this compound has been used as a catalyst in various reactions, including oxidation and amination reactions.
This compound has also been investigated for its potential as a therapeutic agent. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and repair. This compound has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of PARP, as mentioned above. In addition, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Physiologically, this compound has been found to have anti-cancer and anti-inflammatory effects, as mentioned above. In addition, this compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent or catalyst in various reactions. In addition, this compound has been found to have low toxicity and is relatively easy to handle in the lab.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it can be difficult to obtain high yields of this compound using the current synthesis method. In addition, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In addition, there is potential for this compound to be used in the development of new materials. This compound has been found to have self-assembly properties and has been used to create nanoscale structures. Further research in this area could lead to the development of new materials with unique properties.
Conclusion:
This compound is a versatile molecule that has been found to have a wide range of applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its potential as a therapeutic agent, catalyst, and reagent. While there are limitations to its use in lab experiments, this compound has several advantages and holds promise for future research in the areas of cancer treatment, neuroprotection, and material science.

properties

IUPAC Name

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWSNSWVUCXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)CC2=CC=CC=C2/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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